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Nickel methanesulfonate

Electroless nickel deposition Bath life extension Orthophosphite management

Nickel methanesulfonate [Ni(CH₃SO₃)₂, MW 248.89 g/mol] is the nickel(II) salt of methanesulfonic acid (MSA), a strong organic acid (pKa ≈ −1.9) recognized for high metal-salt solubility, low corrosivity, and biodegradability. It is primarily employed as a nickel-ion source in electroplating, electroless nickel deposition, and hydrometallurgical leaching, where the methanesulfonate anion confers distinct bath properties compared to conventional sulfate- or sulfamate-based electrolytes.

Molecular Formula C2H6NiO6S2
Molecular Weight 248.89 g/mol
CAS No. 55136-38-4
Cat. No. B1611521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel methanesulfonate
CAS55136-38-4
Molecular FormulaC2H6NiO6S2
Molecular Weight248.89 g/mol
Structural Identifiers
SMILESCS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/2CH4O3S.Ni/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2
InChIKeyCXIHYTLHIDQMGN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nickel Methanesulfonate (CAS 55136-38-4) for Electroplating, Electroless Deposition, and Hydrometallurgy: Core Properties and Procurement Baseline


Nickel methanesulfonate [Ni(CH₃SO₃)₂, MW 248.89 g/mol] [1] is the nickel(II) salt of methanesulfonic acid (MSA), a strong organic acid (pKa ≈ −1.9) recognized for high metal-salt solubility, low corrosivity, and biodegradability [2]. It is primarily employed as a nickel-ion source in electroplating, electroless nickel deposition, and hydrometallurgical leaching, where the methanesulfonate anion confers distinct bath properties compared to conventional sulfate- or sulfamate-based electrolytes [2][3].

Why Nickel Methanesulfonate Cannot Be Directly Substituted by Nickel Sulfate or Sulfamate in Critical Deposition Processes


Although nickel sulfate and nickel sulfamate serve as common nickel sources, their anions profoundly alter electrolyte behavior, deposit nucleation mechanisms, and accumulated by-product management. Nickel methanesulfonate exhibits a weaker inhibition of nickel-ion reduction compared to sulfamate [1], a fundamentally different electroless bath aging pathway due to the absence of accumulating sulfate ions [2], and a solubility in MSA exceeding 100 g/L Ni²⁺ that enables higher metal loading and simpler replenishment [2]. Simple molar-equivalent substitution therefore leads to discrepancies in deposition rate, phosphorus co-deposition, internal stress, and bath longevity—differences that are quantified in the evidence below.

Quantified Performance Differentiation of Nickel Methanesulfonate vs. Sulfate and Sulfamate Electrolytes: A Systematic Evidence Guide


Extended Electroless Bath Life and Orthophosphite Removal vs. Nickel Sulfate Baths

In electroless nickel plating, conventional sulfate-based baths accumulate both sulfate and orthophosphite ions over successive turnovers, leading to rough, non-uniform deposits and eventual bath failure [1]. Nickel methanesulfonate baths eliminate sulfate accumulation entirely. Crucially, the methanesulfonate system permits selective precipitation and removal of orthophosphite by calcium addition, enabling a significantly higher number of bath turnovers before disposal [1]. The Ni²⁺ solubility in methanesulfonic acid exceeds 100 g/L, reducing the frequency of nickel replenishment compared to sulfate baths [1].

Electroless nickel deposition Bath life extension Orthophosphite management

Weaker Inhibition of Nickel-Ion Reduction vs. Nickel Sulfamate: Mechanistic Advantage in Electroplating

Martyak and Seefeldt (2004) demonstrated through electrochemical investigations that the sulfamate anion inhibits nickel-ion reduction to a measurable extent, whereas this inhibition is significantly less pronounced in the methanesulfonate electrolyte [1]. This results in a more facile nickel deposition process and a wider practical operating window for pH, temperature, and anode material selection compared to nickel sulfamate baths, which are constrained by their sensitivity to these parameters [1].

Nickel electroplating Electrode kinetics Sulfamate comparison

Ni–P Alloy Coating Properties: Higher Gloss, Hardness, and Internal Stress vs. Sulfate Electrolyte

A 2017 direct comparative study of Ni–P alloy electrodeposition from methanesulfonate vs. sulfate electrolytes under identical conditions (pH 3, equivalent hypophosphite concentration) revealed systematic differences in deposit properties [1]. Coatings from methanesulfonate electrolytes exhibited lower phosphorus content but higher gloss (up to 20%), greater hardness, and elevated internal stresses. The hardness and internal stress both increased with hypophosphite concentration, and lower electrolyte pH further enhanced these properties [1].

Ni-P alloy electrodeposition Coating hardness Gloss Internal stress

Thermal Stability Benchmark: Decomposition Onset Above 400°C for Anhydrous Nickel Methanesulfonate

Thermogravimetric analysis (TG/DTG) of anhydrous nickel methanesulfonate in dynamic air (250–850°C) established that the onset of mass loss occurs above 400°C [1]. The final pyrolysis product at 850°C was nickel oxide (NiO), consistent with the behavior of other first-row transition-metal methanesulfonates [1]. This thermal stability benchmark supports the use of nickel methanesulfonate in processes involving elevated temperatures and provides a reference for purity assessment via thermal methods.

Thermal decomposition Metal methanesulfonates TG/DTG analysis

High Aqueous Solubility Enabling Concentrated Electrolyte Formulations vs. Sulfate and Sulfamate Salts

Methanesulfonate salts of divalent metals characteristically exhibit higher water solubility than the corresponding sulfate salts [1]. For nickel methanesulfonate, the Ni²⁺ solubility in methanesulfonic acid exceeds 100 g/L, and the binary Ni(CH₃SO₃)₂–H₂O system forms three distinct hydrates (2H₂O, 6H₂O, 12H₂O) [2]. Solubility decreases with increasing MSA concentration, reaching a minimum at ~95 wt% MSA, providing a tunable solubility window for hydrometallurgical processing [2]. In contrast, NiSO₄·6H₂O solubility in water is approximately 80–90 g Ni²⁺/L at ambient temperature.

Solubility Nickel methanesulfonate Hydrometallurgy Electrolyte formulation

Epitaxial Growth and Progressive Nucleation Mechanism on Copper: Structural Differentiation from Sulfamate

SEM analysis by Martyak and Seefeldt (2004) revealed that thin nickel coatings deposited from methanesulfonate electrolytes onto copper follow an epitaxial growth mode governed by instantaneous nucleation, transitioning to a progressive nucleation mechanism with grain coalescence as deposit thickness increases [1]. This is structurally differentiated from the nucleation behavior observed in sulfamate baths and contributes to the observed differences in deposit uniformity and stress evolution [1].

Nickel electrocrystallization SEM morphology Nucleation mechanism Copper substrates

Priority Application Scenarios for Nickel Methanesulfonate Based on Verified Differential Performance


High-Volume Electroless Nickel Plating with Extended Bath Longevity

Nickel methanesulfonate-based electroless baths are specifically advantageous where sulfate accumulation limits bath life. The sulfate-free chemistry, combined with the demonstrated ability to selectively remove orthophosphite via calcium precipitation [1], enables a greater number of metal turnover cycles before bath disposal. Procurement teams supporting continuous electroless nickel lines should prioritize this chemistry to reduce chemical replacement frequency, waste treatment costs, and production downtime.

Hard, Glossy Ni–P Alloy Electrodeposition for Decorative and Wear-Resistant Coatings

For electroplated Ni–P coatings requiring high gloss (up to 20%), elevated hardness, and refined grain structure, the methanesulfonate electrolyte outperforms sulfate-based baths under identical operating conditions [1]. This is directly relevant to automotive trim, consumer electronics, and functional wear-resistant surfaces where visual appearance and mechanical durability are key acceptance criteria.

Hydrometallurgical Nickel Recovery and Battery-Grade Nickel Salt Production

The high solubility of nickel methanesulfonate (>100 g/L Ni²⁺) and the tunable solubility profile in MSA–water mixtures [1] make it a compelling candidate for hydrometallurgical leaching and purification circuits, particularly for recycling nickel from spent lithium-ion battery cathode materials. MSA's biodegradability and low corrosivity further support its adoption in sustainable metal recovery flowsheets.

Electroforming and Precision Microfabrication Requiring Controlled Nucleation

The epitaxial growth and progressive nucleation mechanism observed on copper substrates [1] provides microstructural control that is valuable for electroforming of precision components, MEMS devices, and microelectronic interconnects. Users requiring tight grain-size control, low surface roughness, and strong adhesion on copper seed layers should consider nickel methanesulfonate electrolytes as a scientifically differentiated alternative to sulfamate.

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